

5-Fluoro-2-iodoaniline chemical properties and structure

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Compound of Interest

Compound Name: 5-Fluoro-2-iodoaniline

Cat. No.: B1304776

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An In-depth Technical Guide to **5-Fluoro-2-iodoaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and handling of **5-Fluoro-2-iodoaniline**, a key building block in modern synthetic chemistry. Its trifunctional nature, possessing amino, iodo, and fluoro groups, makes it a versatile precursor for the synthesis of complex pharmaceutical intermediates and novel organic materials.

Chemical Structure and Identifiers

5-Fluoro-2-iodoaniline is a disubstituted aniline with the IUPAC name 5-Fluoro-2-iodobenzenamine. The fluorine atom at the 5-position and the iodine atom at the 2-position relative to the amino group provide distinct reactive sites for sequential, regioselective functionalization.

Caption: 2D Structure of **5-Fluoro-2-iodoaniline**

Physicochemical and Spectroscopic Properties

The key physicochemical and identifying properties of **5-Fluoro-2-iodoaniline** are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties

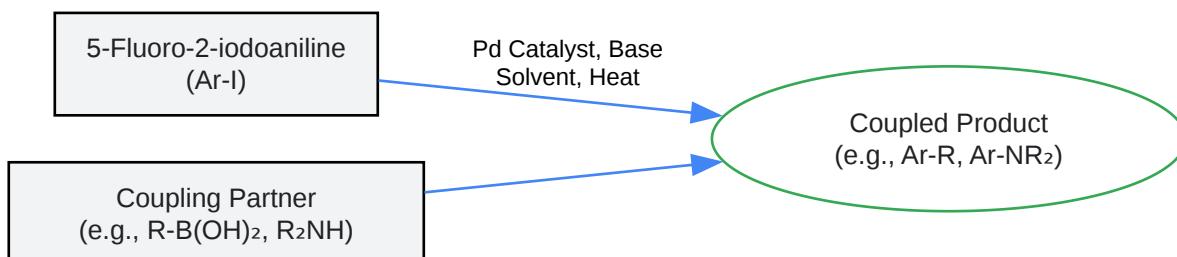
Property	Value	Reference
CAS Number	255724-71-1	[1]
Molecular Formula	C ₆ H ₅ FIN	[1]
Molecular Weight	237.01 g/mol	[1]
Appearance	Solid	
Melting Point	41-45 °C	[1]
Boiling Point	258.2 ± 25.0 °C (Predicted)	[1]
Density	2.008 ± 0.06 g/cm ³	[1]
pKa	1.52 ± 0.10 (Predicted)	[1]
XLogP3	2.59	[1]
SMILES	Nc1cc(F)ccc1I	
InChI Key	UCPD00ZBROQHME- UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data

Technique	Solvent	Key Signals	Reference
¹ H NMR	CDCl ₃ , 400 MHz	δ (ppm): 7.54 (t, J=7.6 Hz, 1H), 6.47 (d, J=10.8 Hz, 1H), 6.27 (t, J=8.8 Hz, 1H), 4.19 (s, 2H, NH ₂)	[2]
¹³ C NMR	CDCl ₃ , 100 MHz	δ (ppm): 164.1 (d, J=243.0 Hz), 148.2 (d, J=6.0 Hz), 139.8 (d, J=10.0 Hz), 107.3 (d, J=22.0 Hz), 101.7 (d, J=25.0 Hz), 77.1 (d, J=3.0 Hz)	[2]
¹⁹ F NMR	CDCl ₃ , 376 MHz	δ (ppm): -113.4 (s, 1F)	[2]
HRMS (ESI)	N/A	m/z: 237.9528 [M+H] ⁺ (Calculated), 237.9519 (Found)	[2]

Reactivity and Synthetic Applications

5-Fluoro-2-iodoaniline is a valuable substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to low-valent metal catalysts (e.g., Palladium(0)), making it ideal for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other coupling reactions. The amino group can be used as a directing group or can be functionalized post-coupling. The fluorine atom enhances the metabolic stability of derivative compounds and can modulate their electronic properties.



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Caption: General Cross-Coupling Reaction Scheme

Experimental Protocols

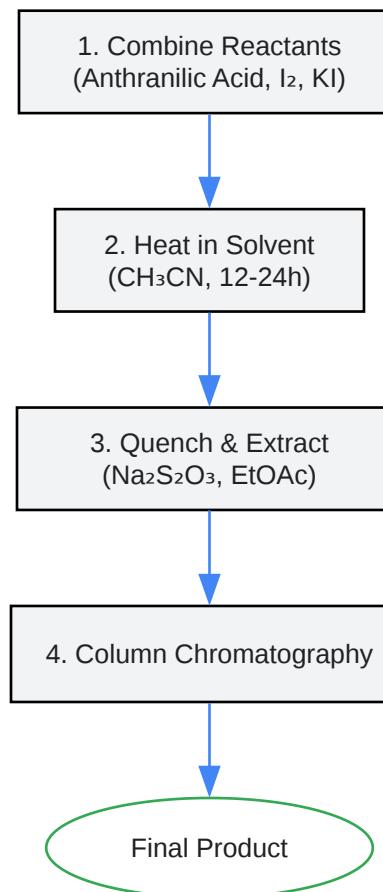
While no direct biological signaling pathways are associated with this synthetic intermediate, it is a precursor to molecules that may interact with such pathways. Below are representative experimental protocols for the synthesis and subsequent reaction of **5-Fluoro-2-iodoaniline**.

Synthesis via Decarboxylative Iodination

This protocol is adapted from a reported synthesis of 2-iodoanilines.[\[2\]](#)

Methodology:

- Reaction Setup: To a suitable reaction vessel, add 2-amino-4-fluorobenzoic acid (1.0 mmol), Iodine (I₂) (0.5 mmol), and Potassium Iodide (KI) (0.6 mmol).
- Solvent Addition: Add acetonitrile (CH₃CN) (10 mL).
- Reaction Conditions: Seal the vessel and heat to the appropriate temperature (e.g., 100-120 °C) with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **5-Fluoro-2-iodoaniline**.



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Caption: Synthesis Workflow Diagram

Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of **5-Fluoro-2-iodoaniline** with an arylboronic acid.[3][4]

Methodology:

- Reaction Setup: In an inert atmosphere (e.g., a glovebox or under Argon), add **5-Fluoro-2-iodoaniline** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) to a reaction vessel.
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

- Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
- Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-aryl-5-fluoroaniline derivative.

Safety and Handling

5-Fluoro-2-iodoaniline is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Safety Information

Category	Information	Reference
Pictogram	GHS06 (Skull and crossbones)	
Signal Word	Danger	
Hazard Statement	H301: Toxic if swallowed	
Precautionary Statement	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	
Hazard Class	Acute Toxicity 3 (Oral)	

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